molecular formula C8H11ClN2O3 B13513034 Methyl3-amino-5-(hydroxymethyl)pyridine-2-carboxylatehydrochloride

Methyl3-amino-5-(hydroxymethyl)pyridine-2-carboxylatehydrochloride

Cat. No.: B13513034
M. Wt: 218.64 g/mol
InChI Key: KGKXPUFLIVEZJH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride typically involves the reaction of 3-amino-5-(hydroxymethyl)pyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for biological and medicinal applications compared to its non-salt counterparts.

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-8(12)7-6(9)2-5(4-11)3-10-7;/h2-3,11H,4,9H2,1H3;1H

InChI Key

KGKXPUFLIVEZJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)CO)N.Cl

Origin of Product

United States

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